(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

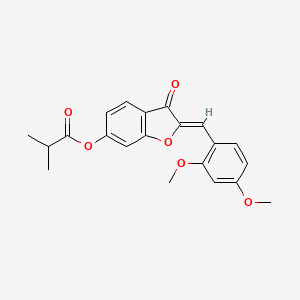

(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a benzofuran-derived compound featuring a benzylidene moiety at the 2-position and an isobutyrate ester at the 6-position of the benzofuran core. The (Z)-stereochemistry is critical, as it determines the spatial arrangement of the 2,4-dimethoxybenzylidene group relative to the ketone at the 3-position.

Properties

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)21(23)26-15-7-8-16-18(11-15)27-19(20(16)22)9-13-5-6-14(24-3)10-17(13)25-4/h5-12H,1-4H3/b19-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAMAEBUPIUPGY-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 354.34 g/mol. The structure features a benzofuran core, methoxy substituents, and an isobutyrate group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to effects such as:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens.

- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of cholinesterase enzymes |

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : Research has shown that this compound has significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. The results indicated that it could serve as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests that it could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value around 15 µM for breast cancer cells. Further analysis indicated that the compound induced apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

Ester Group Variations

The isobutyrate group in the target compound introduces a branched aliphatic chain, which typically enhances lipophilicity compared to aromatic esters like 4-fluorobenzoate or 3,4,5-trimethoxybenzoate . This property could improve passive diffusion across biological membranes, making the compound a candidate for drug development. In contrast, aromatic esters with electron-withdrawing groups (e.g., fluorine in the 4-fluorobenzoate derivative) may exhibit stronger dipole interactions, enhancing binding to polar targets like enzymes or metal surfaces in corrosion inhibition .

Methoxy Substitutions

The 2,4-dimethoxybenzylidene moiety is conserved across all analogs. For example, the 3,4,5-trimethoxybenzoate derivative’s additional methoxy groups could amplify antioxidant activity by donating electrons to neutralize free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.